molecular formula C23H28ClN3O B8733961 N1-(6-Chloro-2-methoxyacridin-9-yl)-N4-(cyclopropylmethyl)-N4-methylbutane-1,4-diamine

N1-(6-Chloro-2-methoxyacridin-9-yl)-N4-(cyclopropylmethyl)-N4-methylbutane-1,4-diamine

Cat. No. B8733961
M. Wt: 397.9 g/mol
InChI Key: TUZXPQIZDXBFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221760B2

Procedure details

Following the general procedure of Example 1 and making non-critical variations but using 6,9-dichloro-2-methoxyacridine and N1-(cyclopropylmethyl)-N1-methylbutane-1,4-diamine (Step 1), the title compound was obtained; MS (Found M+1=398). 1H NMR (CDCl3, 300 Hz): 8.05-7.94 (m, 3H), 7.40-7.36 (m, 1H), 7.26-7.23 (m, 2H), 3.93 (s, 3H), 3.75-3.71 (t, 2H, J=6 Hz), 2.48-2.43 (t, 2H, J=6 Hz), 2.29-2.22 (m, 5H), 1.85-1.78 (m, 2H), 1.76-1.65 (m, 2H), 0.87-0.85 (m, 1H), 0.50-0.45 (d, 2H, J=2.4 Hz), 0.09-0.05 (d, 2H, J=4.8 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N1-(cyclopropylmethyl)-N1-methylbutane-1,4-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12](Cl)=[C:11]1[C:6]([CH:7]=[CH:8][C:9]([O:17][CH3:18])=[CH:10]1)=[N:5]2.[CH:19]1([CH2:22][N:23]([CH3:29])[CH2:24][CH2:25][CH2:26][CH2:27][NH2:28])[CH2:21][CH2:20]1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[C:12]([NH:28][CH2:27][CH2:26][CH2:25][CH2:24][N:23]([CH2:22][CH:19]1[CH2:21][CH2:20]1)[CH3:29])=[C:11]1[C:6]([CH:7]=[CH:8][C:9]([O:17][CH3:18])=[CH:10]1)=[N:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2N=C3C=CC(=CC3=C(C2=CC1)Cl)OC
Step Two
Name
N1-(cyclopropylmethyl)-N1-methylbutane-1,4-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CN(CCCCN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2N=C3C=CC(=CC3=C(C2=CC1)NCCCCN(C)CC1CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.